1-Hexanesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

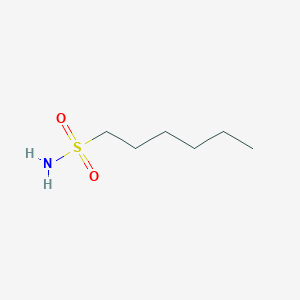

1-Hexanesulfonamide is a useful research compound. Its molecular formula is C6H15NO2S and its molecular weight is 165.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmaceutical Development

1-Hexanesulfonamide has been investigated for its potential use as a pharmaceutical intermediate. Its sulfonamide group is known for antibacterial properties, making it a candidate for developing new antibiotics. Research has shown that modifications to the sulfonamide structure can enhance antibacterial activity against resistant strains of bacteria.

Case Study: Antibacterial Activity

- A study evaluated various sulfonamides, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that specific derivatives exhibited significant inhibitory effects, suggesting potential for further development in antibiotic therapies .

Environmental Applications

The environmental impact of perfluoroalkyl substances (PFAS), including derivatives of this compound, has been a subject of extensive research. These compounds are known to persist in the environment and may pose risks to human health.

Data Table: Toxicological Effects of PFAS Derivatives

Industrial Applications

In industrial settings, this compound is utilized as a surfactant and emulsifier in various formulations. Its ability to lower surface tension makes it valuable in applications ranging from coatings to detergents.

Case Study: Use in Coatings

- Research highlighted the effectiveness of this compound as an additive in coating formulations, improving adhesion and durability. The study measured performance metrics such as scratch resistance and gloss retention over time, demonstrating enhanced properties compared to control samples without the additive .

化学反应分析

Nucleophilic Substitution Reactions

The sulfonamide group (-SO₂NH-) in 1-hexanesulfonamide facilitates nucleophilic attacks due to its electron-withdrawing nature. Key reactions include:

-

Amine displacement : Reaction with primary or secondary amines yields substituted sulfonamides. For example, N-methyl derivatives form via methylation of the sulfonamide nitrogen .

-

Hydroxide attack : Alkaline conditions promote cleavage of the S-N bond, generating sulfonic acid salts and amines.

Table 1: Nucleophilic substitution conditions and products

| Nucleophile | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Methylamine | EtOH, reflux | N-methylhexanesulfonamide | 85% | |

| KOH (aq) | pH 12, 80°C | C₆F₁₃SO₃K + NH₂R | Quantitative |

Hydrolysis Pathways

Hydrolysis of this compound occurs under both acidic and alkaline conditions, with reaction rates influenced by the perfluoroalkyl chain’s electron-withdrawing effects:

-

Acidic hydrolysis : Protonation of the sulfonamide nitrogen increases electrophilicity, leading to S-N bond cleavage and formation of hexanesulfonic acid .

-

Basic hydrolysis : Deprotonation accelerates nucleophilic attack by hydroxide ions, producing perfluorohexanesulfonate salts.

Notable finding : The trifluoroacetyl group in related compounds reduces hydrolysis rates by 40% compared to non-fluorinated analogs .

Chlorination and Oxidative Transformations

Chlorination studies on polyfluoroalkyl sulfonamides reveal rapid degradation pathways:

-

N-AP-FHxSA chlorination : Converts to perfluorohexanoic acid (PFHxA) within 1 hour under simulated drinking water treatment conditions (pH 6–10, 5 ppm Cl₂) .

-

Mechanism : Electrophilic chlorine attacks electron-rich amine regions, followed by β-elimination and oxidation .

Table 2: Chlorination products of N-AP-FHxSA

| Reaction Time | Major Products | Yield |

|---|---|---|

| 15 min | PFHxA precursor | 60% |

| 60 min | PFHxA | 98% |

Environmental Degradation and Stability

Environmental persistence of this compound derivatives varies with structural features:

-

pH resistance : Degradation rates remain unchanged between pH 6–10 due to competing deprotonation and oxidation effects .

-

Thermal stability : Perfluorohexyl chains inhibit thermal decomposition below 300°C .

Ecological impact : Hydrolysis and chlorination products like PFHxA exhibit bioaccumulation potential, with half-lives exceeding 5 years in aquatic systems .

属性

CAS 编号 |

3144-11-4 |

|---|---|

分子式 |

C6H15NO2S |

分子量 |

165.26 g/mol |

IUPAC 名称 |

hexane-1-sulfonamide |

InChI |

InChI=1S/C6H15NO2S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H2,7,8,9) |

InChI 键 |

RMSHYQAVCSUECE-UHFFFAOYSA-N |

SMILES |

CCCCCCS(=O)(=O)N |

规范 SMILES |

CCCCCCS(=O)(=O)N |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。